

Introduction: The Architectural Significance of Spirocycles in Modern Chemistry

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Compound of Interest

Compound Name: 4-Azaspiro[2.5]octane-5,7-dione

CAS No.: 1105663-34-0

Cat. No.: B1444754

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In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures that offer precise three-dimensional control is paramount. Among these, spirocyclic compounds—molecules featuring two rings connected by a single, shared carbon atom—have emerged as exceptionally valuable scaffolds. Their inherent rigidity and well-defined spatial arrangement of functional groups make them ideal for interacting with complex biological targets.^[1] This guide focuses on a particularly noteworthy member of this class: **4-Azaspiro[2.5]octane-5,7-dione**.

Identified by its CAS Number 1105663-34-0, this molecule uniquely fuses a strained cyclopropane ring with a piperidine-2,6-dione system.^{[1][2]} This combination imparts a distinct reactivity profile and structural conformation, positioning it as a "privileged scaffold" in drug discovery.^[1] Such scaffolds are molecular frameworks capable of binding to multiple, diverse biological targets with high affinity, serving as powerful starting points for the development of new therapeutic agents.^[1] The presence of hydrogen bond donors and acceptors, coupled with the metabolic stability often conferred by the cyclopropane motif, makes this compound a compelling building block for researchers.^{[1][3]}

This document provides a comprehensive technical overview of **4-Azaspiro[2.5]octane-5,7-dione**, covering its core properties, synthesis, reactivity, and applications, designed for professionals in chemical research and drug development.

Core Compound Properties and Identifiers

A clear understanding of a compound's fundamental properties is the bedrock of its application. The key identifiers and physicochemical data for **4-Azaspiro[2.5]octane-5,7-dione** are summarized below.

Property	Value	Source
CAS Number	1105663-34-0	[1][2]
IUPAC Name	4-azaspiro[2.5]octane-5,7-dione	
Molecular Formula	C ₇ H ₉ NO ₂	[1][2]
Molecular Weight	139.15 g/mol	[1]
Canonical SMILES	C1CC12CC(=O)CC(=O)N2	
InChI Key	QIUDDRZYNHAITK-UHFFFAOYSA-N	[1][2]
Appearance	Solid	[2]

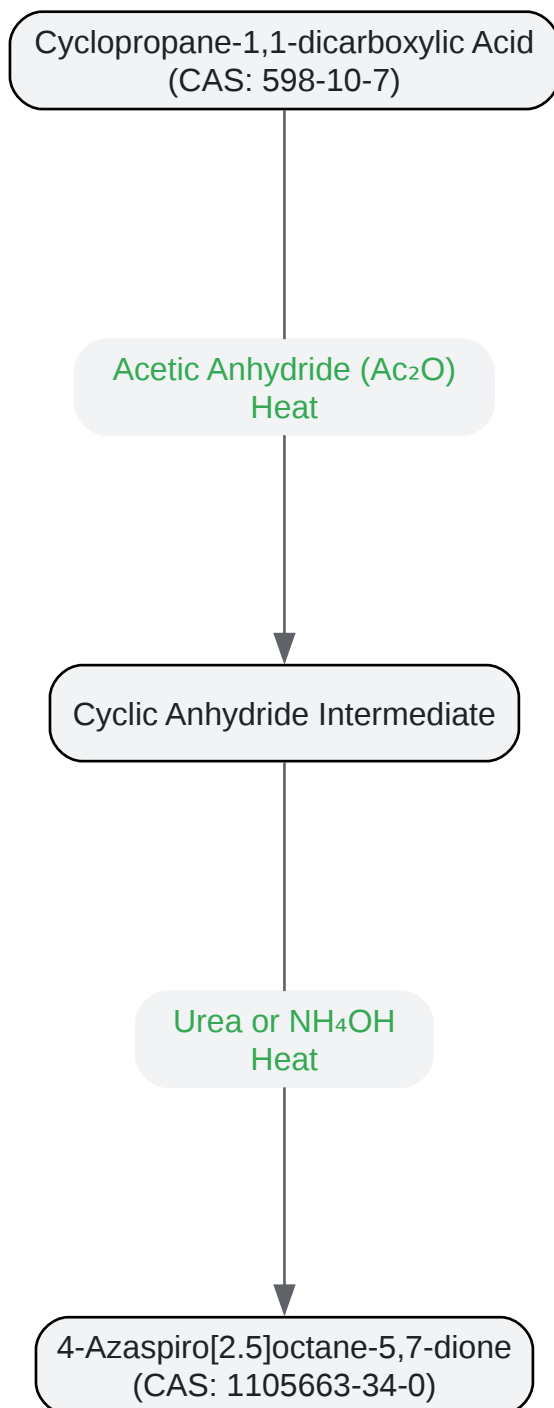
Synthesis and Chemical Reactivity

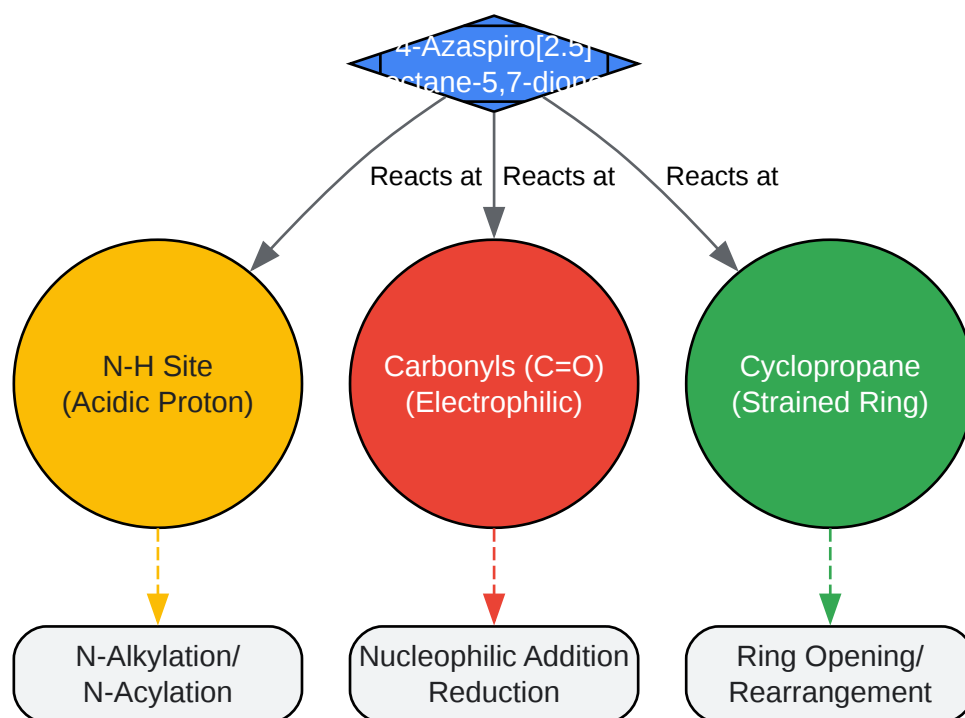
The construction of the spirocyclic core is the principal challenge in synthesizing this molecule. [1] The methodology hinges on leveraging the unique properties of cyclopropane derivatives, which serve as foundational building blocks. [1]

Synthetic Strategy: From Dicarboxylic Acid to Spiro-Imide

A robust and logical pathway to **4-Azaspiro[2.5]octane-5,7-dione** begins with cyclopropane-1,1-dicarboxylic acid, a commercially available starting material. [4] The synthesis involves a

two-step process: formation of a cyclic anhydride followed by imidization. This approach is efficient and utilizes standard organic chemistry transformations.





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Caption: General reactivity profile of **4-Azaspiro[2.5]octane-5,7-dione**.

Spectroscopic Characterization: A Self-Validating System

Confirming the unique spirocyclic geometry is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for the structural elucidation of this compound. [1]

- ^1H NMR: The proton spectrum is expected to show distinct signals for the cyclopropyl protons, typically in the upfield region (approx. 0.5-1.5 ppm) due to the ring current effect. The protons on the six-membered ring will appear as more downfield multiplets. The N-H proton will present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
- ^{13}C NMR: The carbon spectrum will definitively confirm the presence of the spiro-carbon (a quaternary C). It will also show two distinct carbonyl signals in the downfield region (>170 ppm) and the characteristic upfield signals for the cyclopropyl carbons.

The combination of these spectroscopic techniques provides a self-validating system, ensuring the correct structure has been synthesized before its use in further applications.

Applications in Drug Discovery and Medicinal Chemistry

The rigid, three-dimensional nature of **4-Azaspiro[2.5]octane-5,7-dione** makes it an attractive scaffold for probing biological systems. While specific drugs based on this exact core may not be prevalent, its structural motifs are highly relevant.

- **Scaffold for Library Synthesis:** The reactive handles on the molecule (N-H and C=O groups) allow for divergent synthesis, enabling the creation of a library of analogues for screening against various biological targets.
- **Bioisostere for Planar Groups:** The spirocyclic core can act as a non-planar, sp³-rich bioisostere for more traditional, flat aromatic rings. This is a key strategy in modern drug design to improve physicochemical properties like solubility and metabolic stability. [5]*
- **Foundation for Complex Heterocycles:** The inherent reactivity allows this compound to serve as a versatile building block for more elaborate molecular architectures. [1] For instance, related azaspiro-octane cores have been used as key intermediates in the synthesis of inhibitors for targets like LRRK2 kinase (relevant to Parkinson's disease) and IRAK4 (relevant to inflammatory diseases). [6] The incorporation of a cyclopropane ring is a known strategy to enhance potency, modulate metabolism, and improve brain permeability in drug candidates. [3]

Experimental Protocol: Synthesis of 4-Azaspiro[2.5]octane-5,7-dione

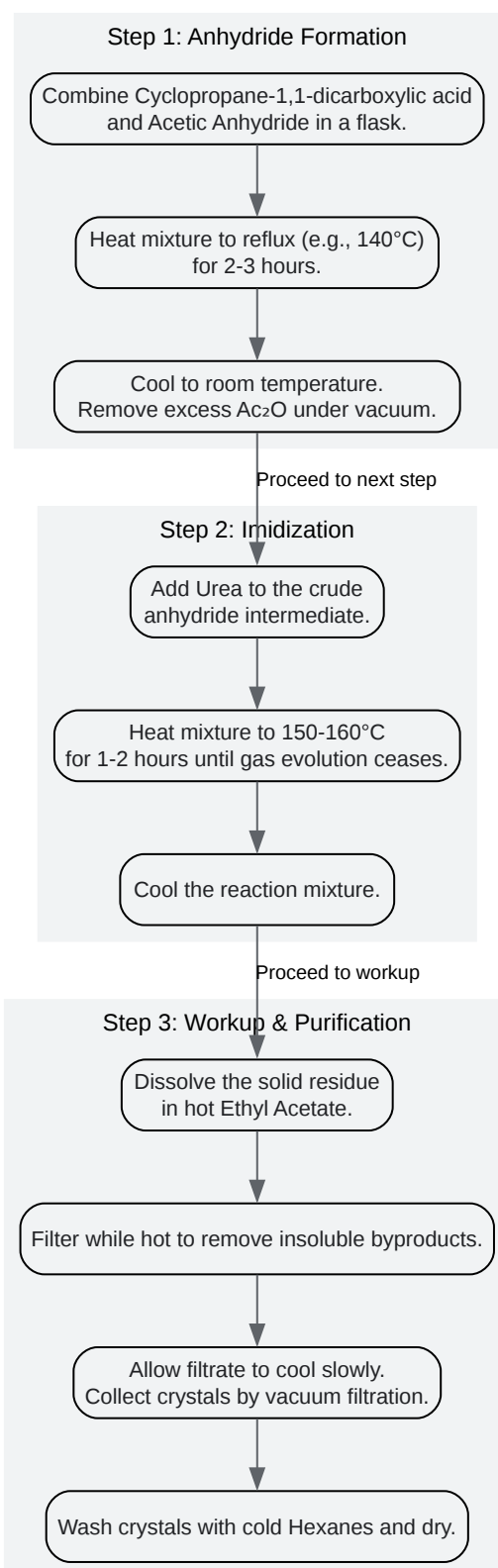
Disclaimer: This protocol is intended for qualified researchers in a controlled laboratory setting. All appropriate safety precautions must be taken.

Objective: To synthesize **4-Azaspiro[2.5]octane-5,7-dione** from cyclopropane-1,1-dicarboxylic acid.

Materials:

- Cyclopropane-1,1-dicarboxylic acid (CAS 598-10-7)
- Acetic Anhydride (Ac₂O)
- Urea (CH₄N₂O)
- Toluene
- Ethyl Acetate
- Hexanes
- Round-bottom flask with reflux condenser and magnetic stirrer
- Heating mantle

Workflow Diagram



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Caption: Step-by-step workflow for the synthesis of the target compound.

Detailed Methodology

- Step 1: Formation of the Cyclic Anhydride
 1. To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyclopropane-1,1-dicarboxylic acid (13.0 g, 0.1 mol).
 2. Add acetic anhydride (20.4 g, 0.2 mol).
 3. Heat the mixture to reflux (approx. 140°C) with stirring for 2 hours. The solid should dissolve to form a clear solution.
 4. Allow the reaction to cool to room temperature.
 5. Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator to yield the crude anhydride as an oil or solid.
- Step 2: Imidization
 1. To the flask containing the crude anhydride, add urea (6.0 g, 0.1 mol).
 2. Heat the mixture carefully in an oil bath to 150-160°C. The mixture will melt and gas (CO₂ and NH₃) will evolve. Causality: At this temperature, urea decomposes to provide the ammonia equivalent required for the ring-opening of the anhydride and subsequent cyclization to the imide.
 3. Maintain this temperature with stirring for 1.5 hours or until gas evolution has largely ceased.
 4. Allow the dark-colored mixture to cool and solidify.
- Step 3: Purification
 1. To the crude solid product, add 50 mL of ethyl acetate and heat to boiling to dissolve the product.
 2. Filter the hot solution to remove any insoluble polymeric byproducts.

3. Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
4. Collect the resulting crystals by vacuum filtration.
5. Wash the crystals with a small amount of cold hexanes to remove residual impurities.
6. Dry the purified **4-Azaspiro[2.5]octane-5,7-dione** product under vacuum. Characterize by NMR and melting point to confirm identity and purity.

Conclusion and Future Outlook

4-Azaspiro[2.5]octane-5,7-dione represents more than just a single chemical entity; it is a gateway to a vast chemical space of sp^3 -rich, structurally complex molecules. Its synthesis from readily available starting materials and its versatile reactivity make it a valuable tool for chemists. For drug development professionals, its status as a privileged scaffold provides a robust starting point for designing next-generation therapeutics with improved physicochemical and pharmacological properties. Future research will likely focus on the stereoselective synthesis of its derivatives and the exploration of its utility in creating novel chemical probes and drug candidates for a wide range of diseases.

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